Cas no 4295-08-3 (2-Chloro-4-ethoxyquinoline)

2-Chloro-4-ethoxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-ethoxyquinoline
- quinoline, 2-chloro-4-ethoxy-
- AKOS022178188
- DTXSID60355806
- FT-0664673
- SCHEMBL7810731
- SB70847
- 4295-08-3
-
- Inchi: InChI=1S/C11H10ClNO/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
- InChI Key: ZEEUHLMFYVCBOE-UHFFFAOYSA-N
- SMILES: CCOC1=CC(=NC2=CC=CC=C21)Cl
Computed Properties
- Exact Mass: 207.0452
- Monoisotopic Mass: 207.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 22.1A^2
Experimental Properties
- Density: 1.227
- Boiling Point: 293.1°C at 760 mmHg
- Flash Point: 131.1°C
- Refractive Index: 1.606
- PSA: 22.12
2-Chloro-4-ethoxyquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C365730-2.5g |
2-Chloro-4-ethoxyquinoline |
4295-08-3 | 2.5g |
$ 1935.00 | 2023-09-08 | ||
Chemenu | CM143125-1g |
2-chloro-4-ethoxyquinoline |
4295-08-3 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | C365730-250mg |
2-Chloro-4-ethoxyquinoline |
4295-08-3 | 250mg |
$ 247.00 | 2023-09-08 | ||
Alichem | A189005229-1g |
2-Chloro-4-ethoxyquinoline |
4295-08-3 | 95% | 1g |
$434.66 | 2023-09-01 | |
Chemenu | CM143125-1g |
2-chloro-4-ethoxyquinoline |
4295-08-3 | 95% | 1g |
$489 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651863-1g |
2-Chloro-4-ethoxyquinoline |
4295-08-3 | 98% | 1g |
¥3544.00 | 2024-05-14 |
2-Chloro-4-ethoxyquinoline Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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2. Book reviews
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on 2-Chloro-4-ethoxyquinoline
Professional Introduction to 2-Chloro-4-Ethoxyquinoline (CAS No. 4295-08-3)
The compound 2-Chloro-4-ethoxyquinoline, with the CAS registry number 4295-08-3, is a synthetic organic molecule that belongs to the family of quinolines. Quinolines are nitrogen-containing heterocyclic compounds that have found significant applications in pharmaceutical and medicinal chemistry due to their diverse biological activities. This specific compound has gained attention in recent years for its potential roles in drug discovery and development.
2-Chloro-4-ethoxyquinoline features a chloro substituent at the 2-position and an ethoxy group at the 4-position of the quinoline ring. This unique substitution pattern endows the molecule with distinct pharmacological properties, making it a subject of interest for researchers in the field of biomedical sciences. The compound's structure allows for various interactions with biological systems, which have been explored in numerous studies.
Recent advancements in medicinal chemistry have highlighted the importance of quinoline derivatives as lead compounds in drug development. Among these, 2-Chloro-4-ethoxyquinoline has shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammation. Its ability to modulate various biological targets, such as enzymes, receptors, and transporters, contributes to its versatility in drug design.
One of the most notable applications of 2-Chloro-4-ethoxyquinoline is in the development of anticancer agents. Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a potential candidate for further investigation in antineoplastic drug discovery. Additionally, its ability to enhance the effectiveness of existing chemotherapy regimens has been explored in preclinical models.
Another area of research involving 2-Chloro-4-ethoxyquinoline is its role as a microbial inhibitor. The compound has shown potent activity against a range of pathogenic bacteria and fungi, suggesting its potential utility in the development of antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infectious diseases.
Recent advancements in crystallography and computational chemistry have provided deeper insights into the molecular mechanisms of 2-Chloro-4-ethoxyquinoline. These studies have revealed how the compound interacts with biological targets at the atomic level, paving the way for rational drug design approaches. For instance, X-ray crystallography has been instrumental in visualizing the binding modes of the molecule with key enzymes involved in cancer and inflammation.
The synthesis of 2-Chloro-4-ethoxyquinoline has also been optimized to improve its yield and purity. Modern synthetic methods, including green chemistry approaches, have been employed to streamline the production process. This not only enhances the efficiency of drug discovery but also aligns with sustainable development practices in the pharmaceutical industry.
Moreover, 2-Chloro-4-ethoxyquinoline has emerged as a valuable tool in biological assays and in vitro studies. Its ability to modulate specific signaling pathways makes it a useful reference compound for understanding disease mechanisms. For example, the compound's effects on MAPK/ERK pathway activation have been studied in the context of cancer progression and therapy resistance.
Recent collaborative efforts between academia and industry have accelerated the translation of 2-Chloro-4-ethoxyquinoline into clinical applications. Preclinical trials have demonstrated its safety and efficacy, paving the way for further evaluation in human clinical studies. This compound serves as a prime example of how rational drug design can lead to innovative therapeutic solutions.
In conclusion, 2-Chloro-4-ethoxyquinoline (CAS No. 4295-08-3) is a highly versatile and promising compound in the field of biomedical research. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in drug discovery and development. As scientific advancements continue to unravel its full potential, this compound is expected to play a significant role in addressing unmet medical needs across various therapeutic areas.
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